molecular formula C7H7NO B094145 Formanilide CAS No. 103-70-8

Formanilide

Cat. No. B094145
CAS RN: 103-70-8
M. Wt: 121.14 g/mol
InChI Key: DYDNPESBYVVLBO-UHFFFAOYSA-N
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Description

Formanilide is an organic compound with the formula C6H5NHCHO . It is the formamide of aniline and is a colorless solid . The compound is an additive in rubber products and a common synthetic intermediate . It is also a precursor to the fungicide mepanipyrim .


Synthesis Analysis

Formanilide can be synthesized efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . Another method involves the use of a catalytic amount of RuCl2(PMe3)4 and a stoichiometric amount of DBU .


Molecular Structure Analysis

The molecular structure of formanilide is determined by gas-phase electron diffraction (GED) augmented by quantum chemical calculations (B3LYP/cc-pVTZ and MP2/cc-pVTZ) and literature microwave (MW) data .


Chemical Reactions Analysis

Formanilide is involved in a complex network of prebiotic chemical reactions leading from simple precursors like H2, H2O, N2, NH3, CO, and CO2 to key biological molecules like proteins, nucleic acids, and sugars . It also undergoes acidic and alkaline bimolecular hydrolysis .


Physical And Chemical Properties Analysis

Formanilide is a colorless or white solid with a density of 1.144 g/cm3 . It has a melting point of 46.6–47.5 °C and a boiling point of 271 °C . Its molecular formula is C7H7NO and its molar mass is 121.139 g/mol .

Scientific Research Applications

  • Spectroscopic Analysis and Structure : Formanilide has been investigated through free-jet millimeter-wave absorption spectroscopy, revealing insights into its rotational spectrum and molecular structure (Ottaviani et al., 2001). Additionally, studies using zero electron kinetic energy (ZEKE) spectroscopy have characterized the cationic amide bond in cis- and trans-isomers of formanilide (Ullrich et al., 2001).

  • Conformational Isomerism : Research has focused on the gas-phase conformations of N-phenylamides, including formanilide, highlighting the existence of cis and trans isomers and their relative stabilities (Manea et al., 1997). The molecular beam Fourier transform microwave spectroscopy has also been used to measure the rotational spectra of both conformers (Blanco et al., 2005).

  • Chemical Synthesis and Applications : Studies highlight the synthesis of formanilides as important intermediates for isocyanides and other organic compounds (Lee et al., 2002). Additionally, the direct oxidative synthesis of formanilides from primary aromatic amines and aliphatic aldehydes has been developed (Qin et al., 2015).

  • Biological Activities and Interactions : Formanilides have been examined for their potential as insecticide synergists and their effects on certain insect species (El-Sayed & Knowles, 1984), as well as for enhancing acaricide toxicity (Knowles & El-Sayed, 1985).

  • Hydrolysis and Kinetic Studies : The kinetics of formanilides hydrolysis in different conditions have been studied, providing insights into their chemical behavior under various conditions (Desai & Kirsch, 2015).

  • Catalytic Applications : Formanilides have been utilized in palladium-catalyzed C-H activation processes, demonstrating their role as a transformable directing group in biarylformanilide synthesis (Wan et al., 2014).

  • Monoamine Oxidase Inhibition : Various formanilides have been analyzed for their ability to inhibit monoamine oxidase (MAO) in rat brain, indicating potential pharmaceutical applications (Urbaneja & Knowles, 1979).

Safety And Hazards

Formanilide is harmful if swallowed . Exposure to this chemical may cause cyanosis, headache, dizziness, confusion, decreased blood pressure, convulsions, and coma . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

While specific future directions for formanilide research are not detailed in the search results, it is noted that formamides are closely related to prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . This suggests potential future research directions in these areas.

properties

IUPAC Name

N-phenylformamide
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InChI

InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9)
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InChI Key

DYDNPESBYVVLBO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC=O
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Molecular Formula

C7H7NO
Record name FORMANILIDE
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DSSTOX Substance ID

DTXSID3025338
Record name Formanilide
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Molecular Weight

121.14 g/mol
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Physical Description

Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS]
Record name FORMANILIDE
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Boiling Point

520 °F at 760 mmHg (NTP, 1992), 271 °C
Record name FORMANILIDE
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Flash Point

greater than 235 °F (NTP, 1992)
Record name FORMANILIDE
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Solubility

10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C
Record name FORMANILIDE
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Density

1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C
Record name FORMANILIDE
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Vapor Pressure

0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C
Record name N-Phenylformamide
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Product Name

Formanilide

Color/Form

White crystals

CAS RN

103-70-8
Record name FORMANILIDE
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Record name Formamide, N-phenyl-
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Record name FORMANILIDE
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Melting Point

115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C
Record name FORMANILIDE
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Synthesis routes and methods I

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
catalyst
Reaction Step Three
Quantity
0.55 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84.1%

Synthesis routes and methods II

Procedure details

Examples of suitable isocyanates include, but are not limited to, the following: trimethylene diisocyanates; tetramethylene diisocyanates; pentamethylene diisocyanates; hexamethylene diisocyanates; ethylene diisocyanates; diethylidene diisocyanates; propylene diisocyanates; butylene diisocyanates; bitolylene diisocyanates; tolidine isocyanates; isophorone diisocyanates; dimeryl diisocyanates; dodecane-1,12-diisocyanates; 1,10-decamethylene diisocyanates; cyclohexylene-1,2-diisocyanates; 1-chlorobenzene-2,4-diisocyanates; furfurylidene diisocyanates; 2,4,4-trimethyl hexamethylene diisocyanates; 2,2,4-trimethyl hexamethylene diisocyanates; dodecamethylene diisocyanates; 1,3-cyclopentane diisocyanates; 1,3-cyclohexane diisocyanates; 1,3-cyclobutane diisocyanates; 1,4-cyclohexane diisocyanates; 4,4′-methylenebis(cyclohexyl isocyanates); 4,4′-methylenebis(phenyl isocyanates); 1-methyl-2,4-cyclohexane diisocyanates; 1-methyl-2,6-cyclohexane diisocyanates; 1,3-bis (isocyanato-methyl)cyclohexanes; 1,6-diisocyanato-2,2,4,4-tetra-methylhexanes; 1,6-diisocyanato-2,4,4-tetra-trimethylhexanes; trans-cyclohexane-1,4-diisocyanates; 3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates; 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes; cyclohexyl isocyanates; dicyclohexylmethane 4,4′-diisocyanates; 1,4-bis(isocyanatomethyl)cyclohexanes; m-phenylene diisocyanate; m-xylylene diisocyanate; m-tetramethylxylylene diisocyanates; p-phenylene diisocyanate; p,p′-biphenyl diisocyanates; 3,3′-dimethyl-4,4′-biphenylene diisocyanates; 3,3′-dimethoxy-4,4′-biphenylene diisocyanates; 3,3′-diphenyl-4,4′-biphenylene diisocyanates; 4,4′-biphenylene diisocyanates; 3,3′-dichloro-4,4′-biphenylene diisocyanates; 1,5-naphthalene diisocyanates; 4-chloro-1,3-phenylene diisocyanates; 1,5-tetrahydronaphthalene diisocyanates; meta-xylene diisocyanates; 1,3-xylene diisocyanate; 2, 4 or 2,6-toluene diisocyanates; 2,4′-diphenylmethane diisocyanates; 2,4-chlorophenylene diisocyanates; p,p′-perhydrodiphenylmethane-2,4′-diisocyanate; perhydrodiphenylmethane-4,4′-diisocyanate; hexahydrophenylene-1,3-diisocyanate; hexahydrophenylene-1,4-diisocyanate; 4,4′-diphenylmethane diisocyanates; p,p′-diphenylmethane diisocyanate; 2,4-tolylene diisocyanates; 2,6-tolylene diisocyanates; 2,2-diphenylpropane-4,4′-diisocyanate; 4,4′-toluidine diisocyanates; dianisidine diisocyanates; 4,4′-diphenyl ether diisocyanates; 1,3-xylylene diisocyanates; 1,4-naphthylene diisocyanates; azobenzene-4,4′-diisocyanates; diphenyl sulfone-4,4′-diisocyanates; triphenylmethane 4,4′,4″-triisocyanates; isocyanatoethyl methacrylates; 3-isopropenyl-α,α-dimethylbenzyl-isocyanates; dichlorohexamethylene diisocyanates; ω,ω′-diisocyanato-1,4-diethylbenzenes; polymethylene polyphenylene polyisocyanates; polybutylene diisocyanates; arylaliphatic diisocyanates such as perchlorinated aryl polyisocyanates; polyphenylpolymethylene polyisocyanates obtained by aniline formaldehyde condensation followed by phosgenation; m- and p-isocyanatophenyl-sulphonyl isocyanates; and isocyanurate-, carbodiimide and biuret modified compounds of the above polyisocyanates. Each isocyanate may be used either alone or in combination with one or more other isocyanates.
[Compound]
Name
butylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tolidine isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
isophorone diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dodecane-1,12-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,10-decamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cyclohexylene-1,2-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-chlorobenzene-2,4-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
furfurylidene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
2,4,4-trimethyl hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2,2,4-trimethyl hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
dodecamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
1,3-cyclopentane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
1,3-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
1,3-cyclobutane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
1,4-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
4,4′-methylenebis(cyclohexyl isocyanates)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
4,4′-methylenebis(phenyl isocyanates)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
1-methyl-2,4-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
trimethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
1-methyl-2,6-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
1,3-bis (isocyanato-methyl)cyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
1,6-diisocyanato-2,2,4,4-tetra-methylhexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
1,6-diisocyanato-2,4,4-tetra-trimethylhexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
trans-cyclohexane-1,4-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
cyclohexyl isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
dicyclohexylmethane 4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
1,4-bis(isocyanatomethyl)cyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
tetramethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
m-tetramethylxylylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
p,p′-biphenyl diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
[Compound]
Name
3,3′-dimethyl-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 39
[Compound]
Name
3,3′-dimethoxy-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 40
[Compound]
Name
3,3′-diphenyl-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 41
[Compound]
Name
4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 42
[Compound]
Name
3,3′-dichloro-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 43
[Compound]
Name
pentamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 44
[Compound]
Name
1,5-naphthalene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 45
[Compound]
Name
4-chloro-1,3-phenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 46
[Compound]
Name
1,5-tetrahydronaphthalene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 47
[Compound]
Name
meta-xylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 48
Name
1,3-xylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 49
[Compound]
Name
2,6-toluene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 50
[Compound]
Name
2,4′-diphenylmethane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 51
[Compound]
Name
2,4-chlorophenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 52
[Compound]
Name
p,p′-perhydrodiphenylmethane-2,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 53
[Compound]
Name
perhydrodiphenylmethane-4,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 54
[Compound]
Name
hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 55
[Compound]
Name
hexahydrophenylene-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 56
[Compound]
Name
hexahydrophenylene-1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 57
[Compound]
Name
4,4′-diphenylmethane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 59
[Compound]
Name
2,4-tolylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 60
[Compound]
Name
2,6-tolylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 61
[Compound]
Name
2,2-diphenylpropane-4,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 62
[Compound]
Name
4,4′-toluidine diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 63
[Compound]
Name
dianisidine diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 64
[Compound]
Name
4,4′-diphenyl ether diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 65
[Compound]
Name
ethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 66
[Compound]
Name
1,3-xylylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 67
[Compound]
Name
1,4-naphthylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 68
[Compound]
Name
azobenzene-4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 69
[Compound]
Name
diphenyl sulfone-4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 70
[Compound]
Name
triphenylmethane 4,4′,4″-triisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 71
[Compound]
Name
isocyanatoethyl methacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 72
[Compound]
Name
3-isopropenyl-α,α-dimethylbenzyl-isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 73
[Compound]
Name
dichlorohexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 74
[Compound]
Name
ω,ω′-diisocyanato-1,4-diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 75
[Compound]
Name
polyphenylene polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 76
[Compound]
Name
diethylidene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 77
[Compound]
Name
polybutylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 78
[Compound]
Name
arylaliphatic diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 79
[Compound]
Name
perchlorinated aryl polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 80
[Compound]
Name
propylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 81

Synthesis routes and methods III

Procedure details

Exemplary polyisocyanates are hexamethylene diisocyanate, 1,12-didecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and -1,4-diisocyanate and any mixture of these isomers, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexane, hexahydro-1,3- and/or -1,4-phenylene diisocyanate, perhydro-2,4′- and/or -4,4′-diphenylmethane diisocyanate, 1,3- and 1,4-phenylene diisocyanate, 2,4- and 2,6-toluylene diisocyanate and any mixture of these isomers, diphenylmethane-2,4′- and/or -4,4′-diisocyanate, naphthylene-1,5-diisocyanate, triphenylmethane-4,4′,4″-triisocyanate or polyphenyl polymethylene polyisocyanates as obtained by aniline-formaldehyde condensation and subsequent phosgenation.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,12-didecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1,3- and 1,4-phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2,4- and 2,6-toluylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diphenylmethane-2,4′
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Watanabe et al. (J. Chem. Soc., Chem. Commun. (1990) 1497) reported a synthesis of N,N'-diphenylurea in 92% yield by dehydrogenating formanilide in the presence of aniline and a ruthenium catalyst: ##STR2## Watanabe et al. prepared numerous symmetric N,N'-diarylureas in this manner. In contrast, N-phenyl-N'-p-tolylurea was not obtained selectively from the reaction of formanilide and p-toluidine. Instead, a mixture of three ureas -- N,N'-diphenylurea (19%), N,N'-di-p-tolylurea (21%), and the unsymmetric product, N-phenyl-N'-p-tolylurea (38%) -- was obtained:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
N,N'-diarylureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

Was prepared according to Example 2 from aniline and formic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formanilide
Reactant of Route 2
Reactant of Route 2
Formanilide
Reactant of Route 3
Reactant of Route 3
Formanilide
Reactant of Route 4
Formanilide
Reactant of Route 5
Reactant of Route 5
Formanilide
Reactant of Route 6
Reactant of Route 6
Formanilide

Citations

For This Compound
2,840
Citations
P Munshi, DJ Heldebrant, EP McKoon, PA Kelly… - Tetrahedron letters, 2003 - Elsevier
… formanilide preparation completely reverses the selectivity to carbanilide, rather than formanilide, … , the selectivity is very high; no formanilide or other aromatic products are detected by 1 …
Number of citations: 95 www.sciencedirect.com
AJR Bourn, DG Gillies, EW Randall - Tetrahedron, 1964 - Elsevier
The proton resonance spectra of formanilide and formanilide-N 15 show that two isomers exist in deuterochloroform solution. At 35 and for overall molar concentrations greater than 4% …
Number of citations: 90 www.sciencedirect.com
S Blanco, JC López, A Lesarri, W Caminati… - Molecular …, 2005 - Taylor & Francis
Formanilide has been investigated by molecular beam Fourier transform microwave spectroscopy. The rotational spectra of two conformers, with the formyl hydrogen cis or trans with …
Number of citations: 23 www.tandfonline.com
S Ilieva, B Hadjieva, B Galabov - Journal of molecular structure, 1999 - Elsevier
… 3429 cm −1 in the case of formanilide and 3453 cm −1 in the … the trans conformers of formanilide and o-methylacetanilide. … the respective energy difference in formanilide (1.22 …
Number of citations: 25 www.sciencedirect.com
P Pinacho, S Blanco, JC López - Physical Chemistry Chemical Physics, 2019 - pubs.rsc.org
… Three 1 : 1 and one 1 : 2 formanilide–water adducts have … in the dihydrated complex, formanilide adopts a cis-configuration. … Furthermore, in these complexes cis-formanilide has …
Number of citations: 17 pubs.rsc.org
M Mons, I Dimicoli, B Tardivel, F Piuzzi… - The Journal of …, 2001 - ACS Publications
… of trans-formanilide with … formanilide acts as a proton donor, via its NH site, to the oxygen atom of water; in complex II, the water acts the proton donor to the oxygen atom of formanilide …
Number of citations: 58 pubs.acs.org
BA OHLSON, G Lundkvist - Acta Chem. Scand., Ser. B, 1976 - actachemscand.org
… for formanilide and from 150 min to 100 h for p-methoxyacetanilide. The k, values for formanilide … In the present investigation of the hydroxylaminolysis of formanilide and p-methoxyacet…
Number of citations: 2 actachemscand.org
K Okamoto, T Hasobe, NV Tkachenko… - The Journal of …, 2005 - ACS Publications
A long-lived charge-separated (CS) state, which can be observed even at 900 μs after laser excitation, has been attained in the formanilide−anthraquinone dyad (FA-AQ) in dimethyl …
Number of citations: 50 pubs.acs.org
K Sakota, Y Shimazaki, H Sekiya - Physical Chemistry Chemical …, 2011 - pubs.rsc.org
Photoionization-induced rearrangement of the water network in the trans-formanilide 1 ∶ 4 cluster, FA–(H2O)4, has been investigated by using IR-photodissociation spectroscopy and …
Number of citations: 32 pubs.rsc.org
XB Chen, WH Fang - Journal of the American Chemical Society, 2004 - ACS Publications
… the UV photodissociation of formanilide and benzamide have been … However, the dissociation behavior of formanilide and … photodissociation dynamics of formanilide and benzamide. …
Number of citations: 31 pubs.acs.org

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